(3-Butyryl-1H-indol-1-yl)acetic acid chemical properties
(3-Butyryl-1H-indol-1-yl)acetic acid chemical properties
An In-Depth Technical Guide to (3-Butyryl-1H-indol-1-yl)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Butyryl-1H-indol-1-yl)acetic acid, a derivative of the versatile indole scaffold, represents a molecule of significant interest within medicinal chemistry and drug discovery. The indole nucleus is a privileged structure found in numerous bioactive compounds and pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of (3-Butyryl-1H-indol-1-yl)acetic acid, synthesizing available data with expert-driven analysis of its physicochemical properties, spectroscopic characteristics, a plausible synthetic pathway, and its potential biological relevance. By contextualizing this specific molecule within the broader landscape of indole derivatives, this document serves as a foundational resource for researchers exploring its utility in therapeutic development.
The Indole Scaffold: A Cornerstone of Modern Drug Discovery
The indole ring system is a ubiquitous heterocyclic motif present in a vast array of natural products, essential biomolecules like the amino acid tryptophan, and synthetic pharmaceuticals.[3][4] Its unique electronic properties and the ability of the N-H proton and C-3 position to engage in hydrogen bonding and other molecular interactions make it an ideal scaffold for designing ligands that bind to a wide range of biological targets.[5] Consequently, indole derivatives have been successfully developed as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][2][5]
(3-Butyryl-1H-indol-1-yl)acetic acid combines three key structural features:
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The Indole Core: The foundational bicyclic aromatic system.
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N-1 Acetic Acid Moiety: A substitution that can mimic the structure of the natural plant hormone Indole-3-acetic acid (IAA) and influence solubility, pharmacokinetic properties, and receptor interactions.[6]
-
C-3 Butyryl Group: An acylation at the electron-rich C-3 position, a common site for modification in indole chemistry, which can modulate the molecule's lipophilicity and steric profile, thereby influencing its biological activity.
This guide aims to provide a detailed chemical profile of this compound to facilitate its evaluation in research and development programs.
Physicochemical Properties
The fundamental chemical and physical properties of (3-Butyryl-1H-indol-1-yl)acetic acid are summarized below. These properties are critical for designing experimental protocols, including formulation, analytical method development, and preliminary safety assessments.
Table 1: Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2-(3-butyryl-1H-indol-1-yl)acetic acid | N/A |
| CAS Number | 892676-98-1 | [7][8][9] |
| Molecular Formula | C₁₄H₁₅NO₃ | [7][9] |
| Molecular Weight | 245.28 g/mol | [7] |
| Purity | ≥95% (as commercially available) | [7][8] |
| Appearance | Expected to be a solid | General Chemical Knowledge |
Solubility and Stability
While specific experimental solubility data for this compound is not widely published, predictions can be made based on its structure and related indole derivatives like Indole-3-acetic acid (IAA). The carboxylic acid group suggests some solubility in polar organic solvents such as DMSO, methanol, and ethanol.[10] Its solubility in aqueous media is expected to be pH-dependent, increasing significantly in basic solutions where the carboxylate salt is formed.
Like many indole derivatives, this compound may be sensitive to light and strong oxidizing agents.[10][11] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and in a cool, dry place, potentially refrigerated.[11][12]
Spectroscopic Analysis and Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized or purchased compound. Below is an expert-driven prediction of the key spectral features for (3-Butyryl-1H-indol-1-yl)acetic acid based on its molecular structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, acetic acid, and butyryl chain protons.
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Aromatic Protons (δ 7.0-8.0 ppm): Four protons on the benzene portion of the indole ring will appear as complex multiplets. The proton at the C-2 position will likely appear as a singlet in this region.
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Methylene Protons (N-CH₂-COOH) (δ ~5.0 ppm): The two protons of the acetic acid methylene group, being adjacent to the indole nitrogen and deshielded by the carbonyl group, will likely appear as a singlet.
-
Carboxylic Acid Proton (-COOH) (δ >10.0 ppm): A broad singlet, characteristic of a carboxylic acid proton, is expected far downfield.
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Butyryl Chain Protons (δ 1.0-3.0 ppm):
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A triplet for the terminal methyl group (-CH₃) around δ 1.0 ppm.
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A sextet for the methylene group adjacent to the methyl (-CH₂-CH₃) around δ 1.7 ppm.
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A triplet for the methylene group adjacent to the carbonyl (C=O-CH₂-) around δ 2.9 ppm.
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Predicted ¹³C NMR Spectrum
The carbon NMR will be characterized by signals from the carbonyl groups, aromatic carbons, and aliphatic carbons.
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Carbonyl Carbons (δ 170-200 ppm): Two distinct signals are expected: one for the carboxylic acid carbonyl (~170-175 ppm) and one for the ketone carbonyl (~195-200 ppm).
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Aromatic Carbons (δ 110-140 ppm): Eight signals corresponding to the carbons of the indole ring system.
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Aliphatic Carbons (δ 13-60 ppm): Four signals for the N-methylene carbon and the three distinct carbons of the butyryl chain.
Predicted Infrared (IR) Spectrum
IR spectroscopy is useful for identifying key functional groups.
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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C-H Stretch (Aromatic & Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.
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C=O Stretch (Ketone & Carboxylic Acid): Two strong, sharp absorption bands in the region of 1680-1750 cm⁻¹. The ketone carbonyl will likely be at a lower wavenumber (~1680 cm⁻¹) due to conjugation with the indole ring, while the acid carbonyl will be higher (~1710 cm⁻¹).
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C=C Stretch (Aromatic): Medium intensity bands around 1450-1600 cm⁻¹.
Synthesis and Reactivity: A Plausible Approach
While specific literature detailing the synthesis of 892676-98-1 is sparse, a robust and logical synthetic route can be proposed based on well-established indole chemistry. The pathway involves two primary transformations: N-alkylation of the indole nitrogen followed by Friedel-Crafts acylation at the C-3 position.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of tert-butyl (1H-indol-1-yl)acetate
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To a solution of indole in a suitable aprotic solvent (e.g., Dimethylformamide, DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C to deprotonate the indole nitrogen.
-
Stir the resulting solution for 30 minutes to ensure complete formation of the indolide anion.
-
Add tert-butyl bromoacetate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the N-alkylated intermediate.
Step 2: Synthesis of tert-butyl (3-butyryl-1H-indol-1-yl)acetate
-
Dissolve the intermediate from Step 1 in a non-polar solvent such as dichloromethane (DCM).
-
Add butyryl chloride to the solution.
-
Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) portion-wise. The C-3 position of indole is highly nucleophilic and susceptible to electrophilic substitution.
-
Stir the reaction at room temperature until TLC indicates the consumption of the starting material.
-
Quench the reaction by slowly pouring it into ice-water, and extract the product with DCM.
-
Purify the product by column chromatography.
Step 3: Hydrolysis to (3-Butyryl-1H-indol-1-yl)acetic acid
-
Dissolve the tert-butyl ester from Step 2 in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 2-4 hours to cleave the tert-butyl protecting group.
-
Remove the solvent and excess acid under reduced pressure to yield the final product, which can be further purified by recrystallization.
Caption: Proposed synthetic workflow for (3-Butyryl-1H-indol-1-yl)acetic acid.
Potential Biological Activity and Therapeutic Applications
Specific biological studies on (3-Butyryl-1H-indol-1-yl)acetic acid are not extensively documented in public literature. However, its structural similarity to other biologically active indole derivatives allows for informed hypotheses regarding its potential applications.
Indole-3-acetic acid (IAA) and its metabolites produced by gut microbiota are known to interact with the aryl hydrocarbon receptor (AhR), a key regulator of immune responses at mucosal surfaces.[13][14] This interaction can modulate inflammatory signaling pathways, such as by down-regulating NF-κB.[14] The N-acetic acid moiety in the target compound suggests it could be investigated for similar AhR-mediated anti-inflammatory effects, particularly in the context of gut health.[13][15]
Furthermore, the broader class of indole derivatives has been a fertile ground for the discovery of potent therapeutic agents, including:
-
Anticancer Agents: Many indole-based compounds function as inhibitors of protein kinases, tubulin polymerization, or topoisomerase.[3][4]
-
Anti-inflammatory Drugs: The well-known NSAID Indomethacin features an indole core.
-
Antimicrobial and Antiviral Compounds: The indole scaffold is a key component in molecules designed to combat various pathogens.[2]
The combination of the N-acetic acid side chain and the C-3 butyryl group provides a unique chemical entity that warrants screening in a variety of biological assays to uncover its therapeutic potential.
Caption: Potential screening pathways for indole derivatives in drug discovery.
Safety, Handling, and Storage
As a laboratory chemical with limited toxicological data, (3-Butyryl-1H-indol-1-yl)acetic acid should be handled with appropriate care, following standard laboratory safety protocols. The safety data for the related compound, Indole-3-acetic acid, suggests that it can cause skin, eye, and respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid creating dust.[12] Use only in a well-ventilated area, such as a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.[12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[11][12] It is incompatible with strong oxidizing agents.[11][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
(3-Butyryl-1H-indol-1-yl)acetic acid is a structurally interesting indole derivative with potential for further investigation in drug discovery and chemical biology. Its physicochemical properties, predictable spectroscopic signature, and plausible synthetic accessibility make it a viable candidate for inclusion in screening libraries. Drawing on the vast biological activities of the indole family, this compound may exhibit valuable properties as an anti-inflammatory, anticancer, or antimicrobial agent. This guide provides the necessary foundational knowledge for researchers to confidently and safely incorporate (3-Butyryl-1H-indol-1-yl)acetic acid into their research endeavors.
References
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- Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube.
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